3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide is a chemical compound with the molecular formula C19H15N3O4S It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group, a nitrophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide typically involves the following steps:
Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is first functionalized with a methoxy group at the 3-position.
Carbamothioylation: The functionalized naphthalene is then reacted with a carbamothioylating agent, such as thiocarbamoyl chloride, under basic conditions to introduce the carbamothioyl group.
Nitrophenylation: Finally, the compound is reacted with a nitrophenyl derivative, such as 4-nitrophenyl isocyanate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form different products.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Methoxy radicals and further oxidized products.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[(4-aminophenyl)carbamothioyl]naphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
3-methoxy-N-[(4-chlorophenyl)carbamothioyl]naphthalene-2-carboxamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its nitrophenyl group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-17-11-13-5-3-2-4-12(13)10-16(17)18(23)21-19(27)20-14-6-8-15(9-7-14)22(24)25/h2-11H,1H3,(H2,20,21,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLNUCDWCYDDRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387702 | |
Record name | 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6591-71-5 | |
Record name | 3-methoxy-N-[(4-nitrophenyl)carbamothioyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00387702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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